molecular formula C9H15ClN2O3 B8752156 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

Cat. No. B8752156
M. Wt: 234.68 g/mol
InChI Key: ZHABPKWMZOVBIQ-UHFFFAOYSA-N
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Patent
US04804665

Procedure details

The compound No. 1 (2-benzyloxy-8-methyl-2,8-diazaspiro[4,5]decane-1,3-dione hydrochloride (6.4 g), listed in Table 1 in Example 4) was dissolved in 50 ml of methanol-water (1 to 1, v/v), and this was followed by catalytic hydrogen reduction for about 1 hour in the presence of palladium catalyst. The resulting solid was recrystallized from ethanol to obtain 4.3 g of a colorless crystal having a melting point of from 284° to 286° C.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([O:9][N:10]1[C:14](=[O:15])[CH2:13][C:12]2([CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)[C:11]1=[O:22])C1C=CC=CC=1.[H][H]>CO.O.[Pd]>[ClH:1].[OH:9][N:10]1[C:14](=[O:15])[CH2:13][C:12]2([CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]2)[C:11]1=[O:22] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON1C(C2(CC1=O)CCN(CC2)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.ON1C(C2(CC1=O)CCN(CC2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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